molecular formula C17H17ClN2O4 B2940943 N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide CAS No. 289655-82-9

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide

Cat. No.: B2940943
CAS No.: 289655-82-9
M. Wt: 348.78
InChI Key: RQWIUDDMUHTLEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.

Scientific Research Applications

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-chloroacetamido)phenyl]benzamide: Lacks the methoxy groups, which may affect its biological activity and solubility.

    N-[4-(2-chloroacetamido)-2,5-dimethylphenyl]benzamide: Contains methyl groups instead of methoxy groups, potentially altering its chemical reactivity and biological properties.

Uniqueness

N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide is unique due to the presence of both chloroacetamido and methoxy groups, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-[(2-chloroacetyl)amino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-9-13(20-17(22)11-6-4-3-5-7-11)15(24-2)8-12(14)19-16(21)10-18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIUDDMUHTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCl)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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